Cas no 101555-48-0 (Diiodosilyl(diiodo)silane)

Diiodosilyl(diiodo)silane structure
Productnaam:Diiodosilyl(diiodo)silane
Diiodosilyl(diiodo)silane Chemische en fysische eigenschappen
Naam en identificatie
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- Diiodosilyl(diiodo)silane
- 101555-48-0
- Disilane, 1,1,2,2-tetraiodo-
- 1,1,2,2-Tetraiododisilane
- DTXSID60761024
-
- Inchi: InChI=1S/H2I4Si2/c1-5(2)6(3)4/h5-6H
- InChI-sleutel: MTNXNTBNAOGWMA-UHFFFAOYSA-N
- LACHT: [SiH]([SiH](I)I)(I)I
Berekende eigenschappen
- Exacte massa: 565.58546
- Monoisotopische massa: 565.5874g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 6
- Aantal draaibare bindingen: 1
- Complexiteit: 26.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- PSA: 0
Diiodosilyl(diiodo)silane Gerelateerde literatuur
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1. 1,1,2-Tri-tert-butyldisilane, But 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole A. Morrison,Heather E. Robertson,David W. H. Rankin,Robert Zink,Karl Hassler 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculations?. Sarah L. Hinchley Bruce A. Smart Carole A. Morrison Heather E. Robertson David W. H. Rankin Robert Zink Karl Hassler J. Chem. Soc. Dalton Trans. 1999 2303
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2. 1,1,2-Tri-tert-butyldisilane, But 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole A. Morrison,Heather E. Robertson,David W. H. Rankin,Robert Zink,Karl Hassler 2HSiSiH2But: vibrational spectra and molecular structure in the gas phase by electron diffraction and ab initio calculations?. Sarah L. Hinchley Bruce A. Smart Carole A. Morrison Heather E. Robertson David W. H. Rankin Robert Zink Karl Hassler J. Chem. Soc. Dalton Trans. 1999 2303
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3. Molecular structure of ButCl2SiSiCl2But in the gas phase by electron diffraction and ab initio calculations. Molecular structures of the compounds ButX2SiSiX2But (X = Cl, Br or I) by vibrational spectroscopy, X-ray crystallography and ab initio calculationsSarah L. Hinchley,Bruce A. Smart,Carole Morrison,Heather E. Robertson,David W. H. Rankin,Robert A. Coxall,Simon Parsons,Robert Zink,Harald Siegl,Karl Hassler,Richard Mawhorter J. Chem. Soc. Dalton Trans. 2001 2916
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Jan Schwabedissen,Paul D. Lane,Sarah L. Masters,Karl Hassler,Derek A. Wann Dalton Trans. 2014 43 10175
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Swadhin K. Mandal,Herbert W. Roesky Chem. Commun. 2010 46 6016
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